molecular formula C15H14N4O2 B5681822 n,n-dimethyl-4-(5-nitro-1h-benzo[d]imidazol-2-yl)aniline CAS No. 111114-79-5

n,n-dimethyl-4-(5-nitro-1h-benzo[d]imidazol-2-yl)aniline

Cat. No.: B5681822
CAS No.: 111114-79-5
M. Wt: 282.30 g/mol
InChI Key: IKXRQYVVUBRJLU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(5-nitro-1H-benzo[d]imidazol-2-yl)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitro group at the 5-position of the benzimidazole ring and a dimethylamino group at the 4-position of the aniline ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(5-nitro-1H-benzo[d]imidazol-2-yl)aniline typically involves the reaction of benzimidazole derivatives with appropriate methylating agents. One common method is the reaction of benzimidazole with iodomethane under basic conditions to introduce the dimethylamino group . The nitro group can be introduced through nitration reactions using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes nitration, methylation, and subsequent purification steps to achieve the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(5-nitro-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(5-nitro-1H-benzo[d]imidazol-2-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(5-nitro-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The dimethylamino group enhances its solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(5-nitro-1H-benzo[d]imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and dimethylamino groups allows for versatile reactivity and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-(6-nitro-1H-benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-18(2)11-5-3-10(4-6-11)15-16-13-8-7-12(19(20)21)9-14(13)17-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXRQYVVUBRJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200388
Record name N,N-Dimethyl-4-(6-nitro-1H-benzimidazol-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111114-79-5
Record name N,N-Dimethyl-4-(6-nitro-1H-benzimidazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111114-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-(6-nitro-1H-benzimidazol-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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